(2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid
Description
(2Z)-4-{[3-(Methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid is a thiophene-based α,β-unsaturated carbonyl compound. Its structure features:
- A thiophene ring substituted with a methoxycarbonyl (-COOMe) group at position 2.
- An amino group at position 2 of the thiophene, linked to a 4-oxobut-2-enoic acid chain.
- A Z-configuration at the α,β-unsaturated double bond.
Properties
IUPAC Name |
(Z)-4-[(3-methoxycarbonylthiophen-2-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c1-16-10(15)6-4-5-17-9(6)11-7(12)2-3-8(13)14/h2-5H,1H3,(H,11,12)(H,13,14)/b3-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNMQRTWOSRRPT-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC=C1)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Introduction of the Methoxycarbonyl Group: This step involves the esterification of the thiophene ring using methanol and a suitable acid catalyst.
Amination: The amino group is introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated thiophene derivative.
Formation of the Enone Structure: The final step involves the condensation of the aminothiophene derivative with a suitable diketone under basic conditions to form the enone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enone structure, converting it to the corresponding alcohol.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Acylated or alkylated products.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research has indicated that derivatives of thiophene-containing compounds exhibit significant anticancer properties. For instance, compounds similar to (2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid have been tested against various cancer cell lines, demonstrating potent inhibition of cell proliferation. Notably, studies have shown that certain thiophene derivatives can inhibit microtubule polymerization, a critical mechanism in cancer cell division .
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.Compound Cell Line IC50 (nM) 3c HeLa 12 3d Molt/4 18 3e FM3A 15 -
Antimicrobial Properties
- The compound's structural features may also confer antimicrobial activity. Thiophene derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for further investigation in the development of new antibiotics or antifungal agents.
Material Science Applications
-
Organic Electronics
- The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic photovoltaics and field-effect transistors. The ability of these compounds to conduct electricity can be harnessed in the development of more efficient electronic devices.
-
Sensors
- Due to their sensitivity to environmental changes, thiophene-based compounds are being explored for use in chemical sensors. These sensors can detect specific analytes through changes in electrical conductivity or optical properties when exposed to target substances.
Case Studies
-
Synthesis and Evaluation of Antitumor Activity
- A study published in the Journal of Research in Pharmacy synthesized a series of thiophene derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that specific modifications to the thiophene structure significantly enhanced anticancer activity, highlighting the importance of structure-activity relationships in drug design .
-
Development of Organic Photovoltaics
- Research conducted on the incorporation of thiophene derivatives into organic photovoltaic cells demonstrated improved efficiency compared to traditional materials. The study focused on optimizing the molecular structure to enhance light absorption and charge transport properties, leading to higher energy conversion efficiencies .
Mechanism of Action
The mechanism by which (2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The thiophene ring can participate in π-π interactions, while the enone structure can undergo Michael addition reactions, making it a versatile compound in various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison of Analogs
Impact of Core Structure on Properties
- Target Compound vs. Phenyl Analog : The phenyl derivative (4-[(4-methylphenyl)amino]-4-oxobut-2-enoic acid) lacks the thiophene ring, replacing it with a 4-methylphenyl group. This simplification reduces molecular weight (205.21 vs. Its use as a biochemical reagent highlights the utility of α,β-unsaturated amides in synthetic applications .
- Target Compound vs. (2Z)-4-Methoxy... : The simpler analog (2Z)-4-methoxy-4-oxobut-2-enoic acid lacks both the thiophene and amino groups.
Stereochemical and Functional Group Variations
- Z vs. In contrast, the E-configuration in Compound 5l places these groups oppositely, which may affect binding to planar active sites (e.g., enzyme pockets).
- Amino Group Modifications: The isopropylamino derivative (CAS 6314-45-0) replaces the thiophene-amino group with a branched alkyl chain, reducing polarity (XLogP3: -0.3 vs. estimated lower value for the target compound) and topological polar surface area (TPSA: 83.6). This could enhance blood-brain barrier penetration compared to the more polar target compound.
Analytical and Physicochemical Data
- Spectroscopic Confirmation:
Compound 5l was characterized via ¹H/¹³C NMR and HRMS, confirming structural integrity. Similar methods would apply to the target compound, though its specific data are unavailable in the evidence. - Physical Properties: The isopropylamino analog has a TPSA of 83.6 Ų, indicative of moderate polarity. The target compound’s thiophene and carboxylic acid groups likely increase TPSA, favoring solubility but limiting membrane permeability.
Biological Activity
(2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid, also known as B64, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C10H9NO5S
- Molecular Weight : 237.25 g/mol
- Structure : The compound features a thiophene ring, which is known for its role in various biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study conducted on related thiophene derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Inhibition of Type III Secretion System (T3SS)
A significant area of research has focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria. T3SS is a virulence mechanism used by several Gram-negative pathogens, including E. coli. In vitro assays revealed that related compounds can inhibit T3SS-mediated secretion, suggesting that this compound may also possess similar inhibitory effects.
| Compound | Concentration | Inhibition (%) |
|---|---|---|
| B64 | 50 µM | 50% |
| Control | DMSO | 0% |
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies on this compound showed low cytotoxicity in mammalian cell lines at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications.
Case Study 1: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiophene derivatives, including B64. They tested these compounds against common bacterial strains and found that B64 exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that the compound's structure could be optimized further to enhance its efficacy.
Case Study 2: T3SS Inhibition
A dissertation from Virginia Commonwealth University explored the effects of different compounds on T3SS activity in Citrobacter rodentium. B64 was included in the screening process and showed a promising ability to inhibit CPG2 secretion by approximately 50% at 50 µM concentration, suggesting its potential as a lead compound for developing new anti-infective agents targeting T3SS.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., DMF, CH₂Cl₂) to prevent hydrolysis of the methoxycarbonyl group.
- Monitor reaction progress via TLC or HPLC, focusing on the disappearance of the maleic anhydride intermediate (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Basic: How should researchers characterize the stereochemistry and functional groups of this compound?
Answer:
Key Analytical Techniques :
- IR Spectroscopy : Identify the conjugated C=O (1680–1720 cm⁻¹), C=C (1600–1650 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches .
- ¹H/¹³C NMR :
- X-ray Crystallography : Resolve stereochemistry and confirm intramolecular hydrogen bonding between the amide NH and carbonyl oxygen .
Methodological Note : For accurate quantification, use internal standards (e.g., TMS) and deuterated DMSO to stabilize labile protons .
Advanced: How can researchers address contradictions in spectroscopic data when analyzing the compound’s stability under varying pH conditions?
Answer:
Common Contradictions :
- Discrepancies in UV-Vis absorption maxima (e.g., shifts due to keto-enol tautomerism in acidic/basic media).
- NMR signal splitting under hydrolytic conditions.
Q. Resolution Strategies :
- Controlled Degradation Studies :
- Expose the compound to buffered solutions (pH 2–12) at 25°C and monitor degradation via LC-MS.
- Identify hydrolytic products (e.g., free thiophene-2-amine or decarboxylated derivatives) .
- Computational Modeling : Use DFT calculations to predict tautomeric equilibria and compare with experimental IR/NMR data .
- Reproducibility Checks : Standardize sample preparation (e.g., degas solvents to avoid oxidative degradation) and validate results across multiple instruments .
Advanced: What experimental designs are critical for assessing the compound’s potential as a catalytic ligand or enzyme inhibitor?
Answer:
Catalytic Applications :
- Pd-Catalyzed Reactions : Screen activity in cross-coupling reactions (e.g., Suzuki-Miyaura) by substituting the thiophene moiety as a ligand. Monitor yields via GC-MS and compare with control ligands (e.g., PPh₃) .
- Enzyme Inhibition :
- Kinetic Assays : Use fluorescence-based assays to measure inhibition constants (Ki) against target enzymes (e.g., proteases or kinases).
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes, focusing on interactions between the methoxycarbonyl group and enzyme active sites .
Q. Experimental Pitfalls :
- Avoid aqueous buffers with high ionic strength, which may precipitate the compound.
- For catalytic studies, pre-reduce Pd(II) precursors to Pd(0) to ensure active catalyst formation .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions, and what experimental validations are required?
Answer:
Computational Workflow :
Q. Experimental Validation :
- Kinetic Studies : Perform reactions with controlled nucleophiles (e.g., thioglycolic acid) at 25–60°C. Monitor regioselectivity via HPLC and compare with computational predictions .
- Isotope Labeling : Use ¹³C-labeled carbonyl groups to track addition pathways via ¹³C NMR .
Key Consideration : Solvent polarity (e.g., DMSO vs. THF) significantly impacts reaction rates; validate models under multiple solvent conditions .
Basic: What are the recommended storage conditions to ensure compound stability?
Q. Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiophene ring .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxycarbonyl group.
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze purity via HPLC (C18 column, MeCN:H₂O gradient) .
Advanced: How can researchers resolve discrepancies in bioactivity data across different cell lines or assay platforms?
Q. Answer :
- Assay Standardization :
- Use identical cell passage numbers and culture media (e.g., DMEM with 10% FBS) to minimize variability .
- Include positive controls (e.g., doxorubicin for cytotoxicity assays).
- Mechanistic Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
